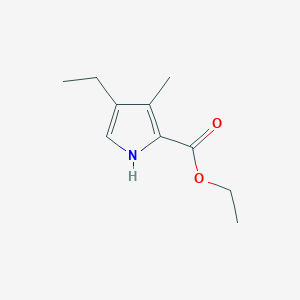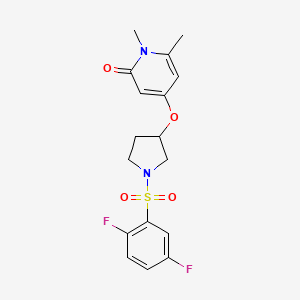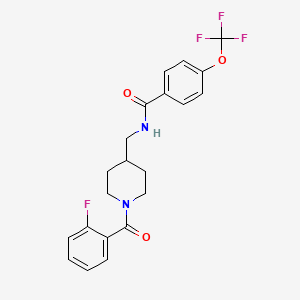
N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide” is a complex organic compound. It contains a pyridinyl group, a thiazolyl group, and a tosyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the pyridinyl group, and the attachment of the tosyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), a pyridine ring (a six-membered ring containing nitrogen), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Corrosion Inhibition for Mild Steel
This compound has been identified as an effective non-toxic inhibitor for mild steel in hydrochloric acid solutions. It exhibits both physisorption and chemisorption on the steel surface, forming a protective layer that significantly reduces corrosion. The maximum inhibition efficiency reported is 96.06% at a concentration of 0.2 mM .
Eco-Friendly Anticorrosive Agent
Due to its high inhibition efficiency and non-toxic nature, it serves as an eco-friendly alternative to traditional corrosion inhibitors. Its application is particularly valuable in industries where mild steel is used and exposed to corrosive environments .
Quantum Chemistry for Inhibitor Efficiency
The relationship between the molecular structure of this compound and its inhibition efficiency has been explored through quantum chemistry calculations. This application is crucial for understanding and improving the performance of corrosion inhibitors .
Surface Analysis via Spectroscopy
Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) have been used to verify the constitution and characteristics of the protective layer formed by this compound on mild steel surfaces .
UV-Vis Spectroscopy for Layer Characterization
UV-Vis spectroscopy provides insights into the protective layer’s properties, contributing to the understanding of how this compound functions as a corrosion inhibitor .
Synthesis of Eco-Friendly Inhibitors
The synthesis process of this compound is modified to enhance its eco-friendliness, making it a sustainable choice for industrial applications where environmental impact is a concern .
Anticonvulsant and Neurotoxicity Activities
Thiazole derivatives, which are structurally related to this compound, have been studied for their anticonvulsant and neurotoxicity activities. This suggests potential applications in pharmaceutical research for neurological conditions .
Biological Activity in Medicinal Chemistry
The thiazole moiety present in this compound is known for its diverse biological activities. This opens up research opportunities in medicinal chemistry, particularly in the development of new therapeutic agents .
Mecanismo De Acción
Mode of Action
It is known that thiazole derivatives, such as this compound, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific effects of this compound will depend on its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions, where it showed effective inhibition efficiency .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, using proper ventilation, and following all relevant safety regulations .
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and biological activity. Additionally, if the compound shows promise in preliminary studies, it could be further developed and optimized for specific applications .
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-4-6-16(7-5-14)27(24,25)12-2-3-18(23)22-19-21-17(13-26-19)15-8-10-20-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLAFDKMNNODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)
![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)
![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)
![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)
![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2863084.png)

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)